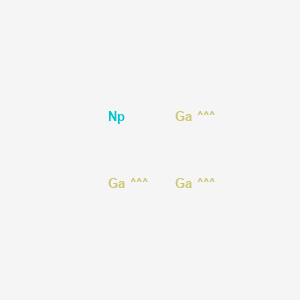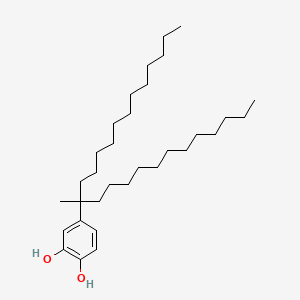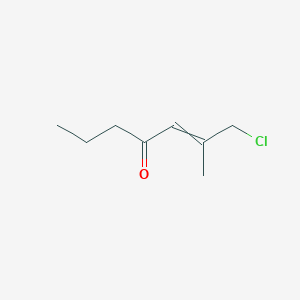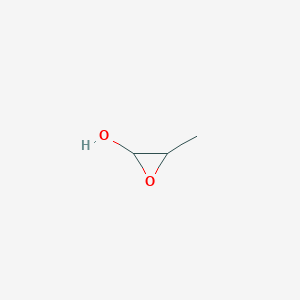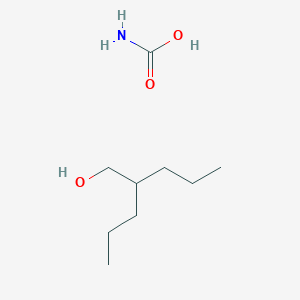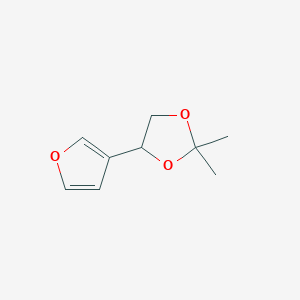
Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate typically involves the condensation of 4-chlorobenzaldehyde with indole in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
- Oxidation products: Quinones, oxides
- Reduction products: Alcohols, amines
- Substitution products: Halogenated derivatives, substituted indoles
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate may involve interaction with specific molecular targets such as enzymes or receptors. The compound may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-bromophenyl)-3-(1H-indol-1-yl)prop-2-enoate
- Ethyl 3-(4-fluorophenyl)-3-(1H-indol-1-yl)prop-2-enoate
- Ethyl 3-(4-methylphenyl)-3-(1H-indol-1-yl)prop-2-enoate
Uniqueness
Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate is unique due to the presence of the 4-chlorophenyl group, which may impart distinct electronic and steric properties, influencing its reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
61155-66-6 |
|---|---|
Molekularformel |
C19H16ClNO2 |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
ethyl 3-(4-chlorophenyl)-3-indol-1-ylprop-2-enoate |
InChI |
InChI=1S/C19H16ClNO2/c1-2-23-19(22)13-18(15-7-9-16(20)10-8-15)21-12-11-14-5-3-4-6-17(14)21/h3-13H,2H2,1H3 |
InChI-Schlüssel |
WXFHEHHRAGVBBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C1=CC=C(C=C1)Cl)N2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


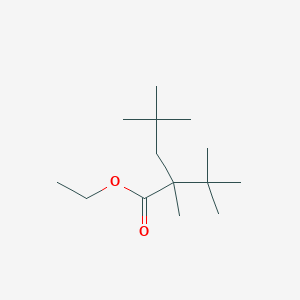
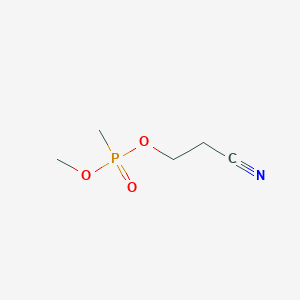
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)

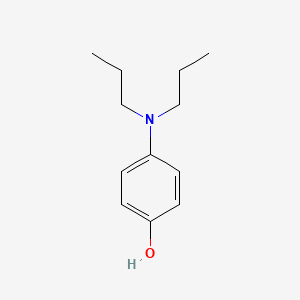
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
